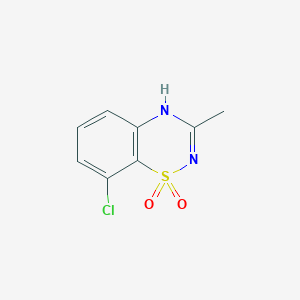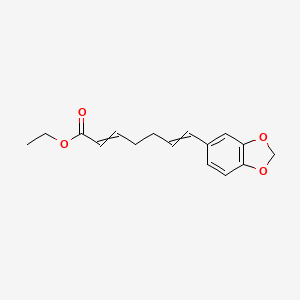
Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate is an organic compound characterized by the presence of a benzodioxole ring and a hepta-2,6-dienoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate typically involves the esterification of 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds in the hepta-2,6-dienoate chain to single bonds, yielding saturated esters.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoic acid.
Reduction: Formation of ethyl 7-(2H-1,3-benzodioxol-5-yl)heptanoate.
Substitution: Formation of halogenated derivatives of the benzodioxole ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The hepta-2,6-dienoate chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate can be compared with other similar compounds, such as:
Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Shares the benzodioxole ring but has a shorter carbon chain.
(2E,6E)-7-(1,3-benzodioxol-5-yl)-N-isobutyl-2,6-heptadienamide: Contains a similar hepta-2,6-dienoate chain but with an amide group instead of an ester.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have a benzodioxole ring fused with an indole moiety, showing different biological activities.
Propriétés
Numéro CAS |
23623-22-5 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
ethyl 7-(1,3-benzodioxol-5-yl)hepta-2,6-dienoate |
InChI |
InChI=1S/C16H18O4/c1-2-18-16(17)8-6-4-3-5-7-13-9-10-14-15(11-13)20-12-19-14/h5-11H,2-4,12H2,1H3 |
Clé InChI |
TXASNXZAQRINCE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CCCC=CC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


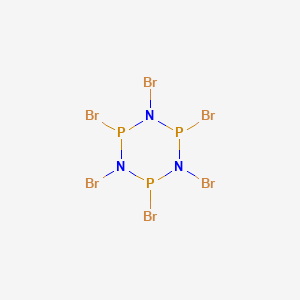
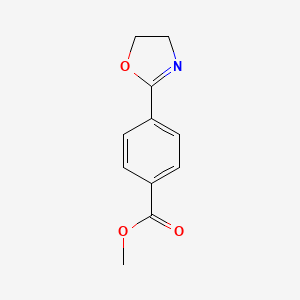
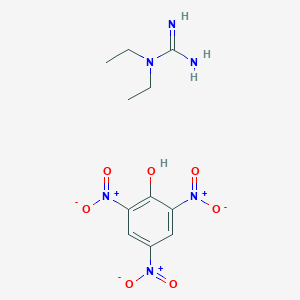
![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)
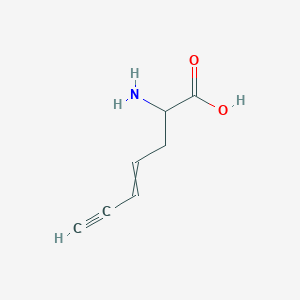
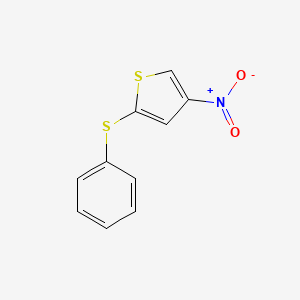
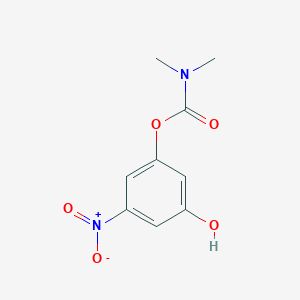
![Ethene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis-](/img/structure/B14708213.png)
![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)
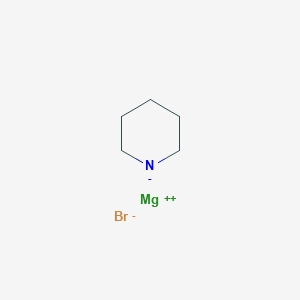
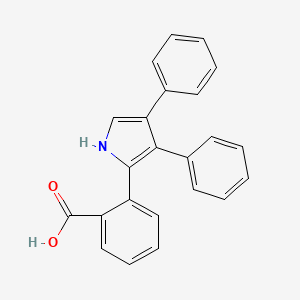
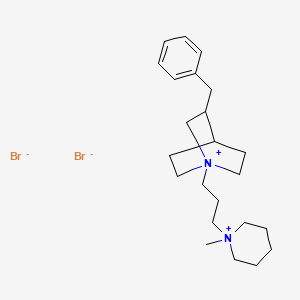
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
